(4-tert-Butylphenoxy)(difluoro)acetic acid
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Overview
Description
(4-tert-Butylphenoxy)(difluoro)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of acetic acid, where the hydrogen atoms are replaced by a tert-butylphenoxy group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenoxy)(difluoro)acetic acid typically involves the reaction of 4-tert-butylphenol with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenoxy)(difluoro)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butylphenoxy group or the fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-Butylphenoxy)(difluoro)acetic acid is used as a reagent in organic synthesis. It can be employed in the preparation of various organic compounds and intermediates.
Biology
In biological research, this compound may be used to study the effects of fluorinated organic compounds on biological systems. Its unique structure allows researchers to investigate its interactions with biological molecules.
Medicine
In the field of medicine, this compound may have potential applications as a pharmaceutical intermediate. Its chemical properties make it a valuable building block for the synthesis of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenoxy)(difluoro)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenoxyacetic acid: This compound is similar in structure but lacks the difluoro substitution.
Difluoroacetic acid: This compound contains the difluoro group but lacks the tert-butylphenoxy group.
Uniqueness
(4-tert-Butylphenoxy)(difluoro)acetic acid is unique due to the presence of both the tert-butylphenoxy group and the difluoro substitution
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-11(2,3)8-4-6-9(7-5-8)17-12(13,14)10(15)16/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTADNNUSLHCEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610729 |
Source
|
Record name | (4-tert-Butylphenoxy)(difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303151-45-3 |
Source
|
Record name | (4-tert-Butylphenoxy)(difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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